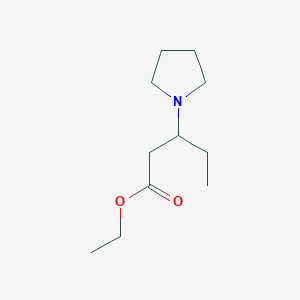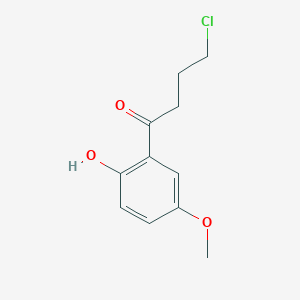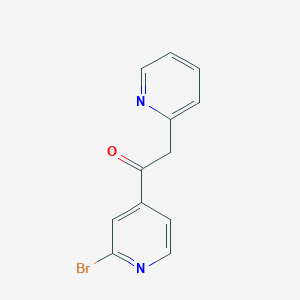![molecular formula C11H15BrN2 B13885007 1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine CAS No. 827628-18-2](/img/structure/B13885007.png)
1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine is a chemical compound with a complex structure that includes a bromopyridine moiety and a cyclopropyl group
Méthodes De Préparation
The synthesis of 1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine typically involves multiple steps. One common synthetic route starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then reacted with cyclopropyl derivatives under specific conditions to introduce the cyclopropyl group.
Analyse Des Réactions Chimiques
1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Applications De Recherche Scientifique
1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The bromopyridine moiety allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine can be compared with other similar compounds such as:
1-(5-Bromopyridin-3-yl)methanamine: This compound has a similar bromopyridine structure but differs in the position of the bromine atom and the presence of a methanamine group.
5-Bromopyridine: A simpler compound that lacks the cyclopropyl and N,N-dimethylmethanamine groups.
1-(5-Bromo-pyridin-2-yl)-3-[2-(6-fluoro-2-hydroxy-3-propionyl-phenyl)-cyclopropyl]-urea: This compound has a more complex structure with additional functional groups.
Propriétés
Numéro CAS |
827628-18-2 |
|---|---|
Formule moléculaire |
C11H15BrN2 |
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
1-[1-(5-bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H15BrN2/c1-14(2)8-11(5-6-11)10-4-3-9(12)7-13-10/h3-4,7H,5-6,8H2,1-2H3 |
Clé InChI |
PNTNAWVHUKRLEE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1(CC1)C2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



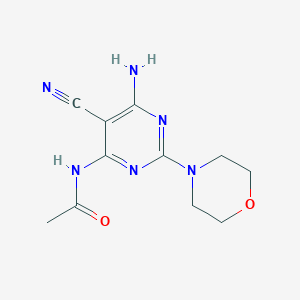
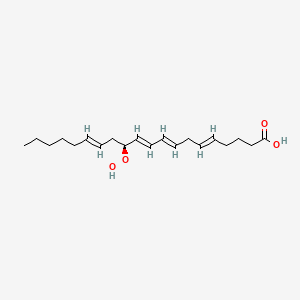
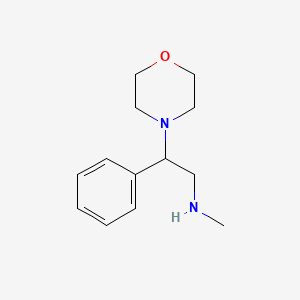
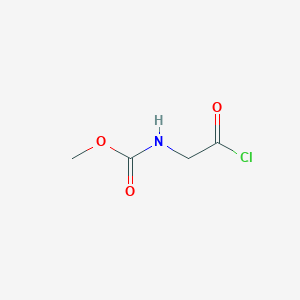
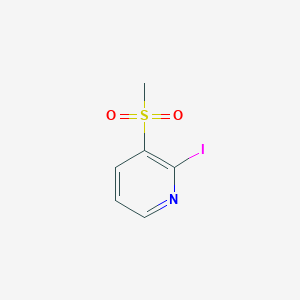


![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)
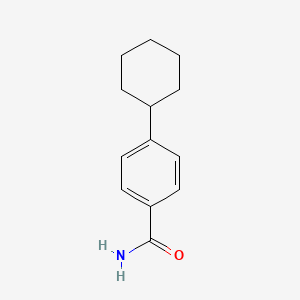
![4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)
